molecular formula C11H7BrF3NO2 B1414642 Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate CAS No. 1805594-87-9

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate

Cat. No.: B1414642
CAS No.: 1805594-87-9
M. Wt: 322.08 g/mol
InChI Key: WNDOGMSWAKBCIT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is a chemical compound characterized by its bromine, cyano, and trifluoromethyl groups attached to a benzene ring, which is further esterified with ethanol

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The synthesis of this compound typically involves the halogenation of a precursor compound followed by cyanation. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors capable of handling hazardous chemicals and maintaining precise reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium iodide or potassium fluoride can be employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Different halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to understand the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards various biological targets.

Comparison with Similar Compounds

  • Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate: is structurally similar to other halogenated benzoates and cyano compounds.

  • This compound: is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

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Properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)9-6(5-16)7(11(13,14)15)3-4-8(9)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDOGMSWAKBCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate
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Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate
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Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate
Reactant of Route 6
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate

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